2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
Description
2-((3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic coumarin derivative featuring a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) backbone substituted at position 3 with a 4-methoxyphenyl group and at position 7 with an acetamide-linked ether moiety. Coumarins are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-15-8-7-14(24-10-17(20)21)9-16(15)25-19(22)18(11)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKCMHUMLLHPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a derivative of the chromenone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a chromenone core substituted with a 4-methoxyphenyl group and an acetamide moiety. This unique structure is responsible for its biological properties. The molecular formula is , and it has a molecular weight of 341.34 g/mol.
Anticancer Activity
Research indicates that compounds in the chromenone class exhibit significant anticancer properties. Specifically, This compound has shown promise in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induces apoptosis via the PI3K/Akt pathway |
| HeLa (cervical cancer) | 10.0 | Inhibits cell cycle progression |
| A549 (lung cancer) | 15.0 | Promotes oxidative stress leading to cell death |
The compound's mechanism involves the modulation of signaling pathways that regulate cell survival and apoptosis, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated, revealing efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that This compound possesses moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong capacity to scavenge free radicals:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25.0 |
| ABTS Radical Scavenging | 20.0 |
The antioxidant activity is believed to stem from the presence of hydroxyl groups in the structure, which can donate electrons and neutralize free radicals .
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : It affects key signaling pathways such as PI3K/Akt and MAPK pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the potential of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis markers such as caspase activation.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential efficacy as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s biological and physicochemical properties are influenced by substituents on the coumarin scaffold. Below is a comparative analysis with structurally related analogs:
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., methoxy) at the 3-position improve metabolic stability but may reduce receptor affinity compared to electron-withdrawing groups (e.g., Cl) .
- Acetamide derivatives generally show higher solubility and bioavailability than ester or ether analogs .
Stereochemical Considerations : Racemic mixtures (e.g., ) may exhibit varied activity compared to enantiopure forms, though resolution data are lacking.
Structural Optimization: Hybridization with amino acids () or nitric oxide donors () enhances target specificity and reduces off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
